5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-12-4-3-11(19-12)13(18)15-6-9-5-10(8-1-2-8)17-7-16-9/h3-5,7-8H,1-2,6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWELSTNZXQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Cyclopropanation Strategies
- Simmons-Smith Reaction : Treat a pyrimidine-bearing alkene with CH₂I₂/Zn(Cu) to form the cyclopropane ring.
- Ring-Closing Metathesis : Utilize Grubbs catalyst for cyclopropanation of diene precursors.
Synthesis of 5-Bromofuran-2-carboxylic Acid
Direct Bromination of Furan-2-carboxylic Acid
Electrophilic bromination at the 5-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DMF:
Reaction Conditions :
- Brominating Agent: NBS (1.1 equiv)
- Solvent: DMF or CH₃COOH
- Temperature: 25–50°C
Example Protocol :
- Dissolve furan-2-carboxylic acid (1.0 equiv) in DMF.
- Add NBS (1.1 equiv) and stir at 50°C for 6 hours.
- Quench with Na₂S₂O₃, extract with ethyl acetate, and concentrate to isolate 5-bromofuran-2-carboxylic acid.
Amide Bond Formation Strategies
Acid Chloride-Mediated Amidation
The carboxylic acid is converted to its corresponding acid chloride, which reacts with the pyrimidine amine under basic conditions:
Reaction Conditions :
- Chlorinating Agent: SOCl₂ or (COCl)₂ (2.0 equiv)
- Base: Et₃N or pyridine (2.0 equiv)
- Solvent: Dichloromethane (DCM) or THF
- Temperature: 0°C to reflux
Example Protocol :
- Treat 5-bromofuran-2-carboxylic acid (1.0 equiv) with SOCl₂ (2.0 equiv) at reflux for 2 hours.
- Remove excess SOCl₂ under vacuum.
- Dissolve the crude acid chloride in DCM, add (6-cyclopropylpyrimidin-4-yl)methanamine (1.1 equiv) and Et₃N (2.0 equiv).
- Stir at 0°C for 1 hour, then warm to room temperature.
- Purify via recrystallization (ethanol/water) to yield the target amide.
Coupling Reagent-Assisted Amidation
Carbodiimide-based reagents (e.g., EDCl, HATU) facilitate amide bond formation under mild conditions:
Reaction Conditions :
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (2.0 equiv)
- Solvent: DMF or DCM
- Temperature: 25°C
Example Protocol :
- Combine 5-bromofuran-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF.
- Stir for 10 minutes, then add (6-cyclopropylpyrimidin-4-yl)methanamine (1.0 equiv).
- Stir at 25°C for 12 hours.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance scalability and yield, continuous flow systems are employed for critical steps such as bromination and amidation:
Advantages :
- Improved heat/mass transfer.
- Reduced reaction times (e.g., bromination completes in 30 minutes vs. 6 hours in batch).
- Higher purity (>99% by HPLC).
Parameters :
- Flow Rate: 5–10 mL/min
- Temperature: 50–70°C
- Catalyst Immobilization: Pd nanoparticles on silica support.
Analytical Data and Characterization
Spectroscopic Properties
Chromatographic Purity
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Chemical Reactions Analysis
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide exhibits several promising biological activities:
-
Antimicrobial Properties :
- Preliminary studies suggest efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
- Mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Potential :
- The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and solid tumors.
- Ongoing research aims to elucidate its mechanism of action, possibly involving apoptosis induction or cell cycle arrest.
-
Enzyme Interaction Studies :
- Investigations are underway to identify specific enzymes or receptors that interact with this compound, which could clarify its therapeutic potential and guide future drug design efforts.
Research Applications
The versatility of this compound extends into various research domains:
Medicinal Chemistry
- Drug Development : The compound's structural features make it a candidate for further modification and optimization in drug design aimed at treating infections and cancers .
Molecular Biology
- Biochemical Assays : It can be utilized in assays to study enzyme kinetics and protein interactions, helping to map out biological pathways affected by the compound.
Virology
- Antiviral Research : Derivatives of this compound have been explored for their efficacy against RNA viruses, showcasing its potential in developing antiviral therapies.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The cyclopropylpyrimidinylmethyl group in the target compound distinguishes it from analogues with simpler aryl substituents (e.g., isopropylphenyl in ). Cyclopropyl groups are known to enhance metabolic stability and influence lipophilicity.
Synthetic Approaches :
- Compound 26 (sulfamoyl derivative) was synthesized with a modest yield (18%) using flash chromatography, highlighting challenges in purifying polar carboxamides .
- The indole-based analogue required stereospecific cyclopropane synthesis, suggesting higher complexity in its preparation .
Analytical Characterization :
- NMR and LC-MS data are critical for confirming regiochemistry and purity. For example, the indole derivative’s $^1$H NMR confirmed stereochemistry via distinct methyl signals (δ 3.44) .
Biological Activity
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a furan ring, a bromine atom, and a cyclopropylpyrimidinylmethyl substituent, which may contribute to its biological efficacy. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 333.18 g/mol
- IUPAC Name : this compound
Biological Activities
Initial studies suggest that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound may possess significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed promising inhibition zones, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggested that this effect may be due to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within the target cells, leading to altered cellular functions.
Potential targets include:
- Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in cell proliferation and survival.
- Receptors : It might bind to specific receptors, influencing downstream signaling pathways critical for cancer cell growth and survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes some similar compounds and their notable features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-bromo-6-methylpyridine | Bromine at the 2nd position | Different substitution pattern affects reactivity |
| 4-(bromomethyl)pyridine | Bromomethyl group at the 4th position | Lacks furan and cyclopropyl groups |
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide | Contains a thiazole ring instead of pyrimidine | Variation in ring structure alters biological activity |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant bactericidal activity with minimal inhibitory concentrations comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess the effects on human cancer cell lines.
- Findings : The compound induced apoptosis in a dose-dependent manner, with molecular analysis revealing activation of caspase pathways.
Q & A
What are the established synthetic routes for 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide?
Answer: The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a 6-cyclopropylpyrimidin-4-ylmethylamine intermediate. For example, Method B (as described in ) employs nucleophilic substitution under basic conditions (e.g., DMF, K₂CO₃), yielding the target compound in 44% yield. Optimization of reaction time, temperature, and stoichiometry can improve efficiency. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Key signals include δ ~13.5 ppm (broad singlet for NH), δ 7.7–6.8 ppm (furan and pyrimidine protons), and δ 3.5–4.5 ppm (methylene linker) ( ).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₃BrN₃O₂: ~348.02) ( ).
- X-ray crystallography : Resolve 3D conformation using SHELXL ( ), with refinement parameters (R factor <0.05, data-to-parameter ratio >13.0) ( ).
How can low yields in the coupling step be systematically addressed?
Answer:
- Catalyst screening : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) may enhance reactivity.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF).
- Stoichiometric adjustments : Increase equivalents of the pyrimidine amine to drive the reaction.
- Temperature control : Elevated temperatures (80–100°C) may improve kinetics but risk decomposition ( ).
How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay standardization : Use consistent protocols (e.g., microdilution for MICs, IC₅₀ in kinase assays) ( ).
- Purity validation : Employ HPLC (≥95% purity, ) to rule out impurity interference.
- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogs in ) to identify substituent effects.
What crystallographic strategies elucidate hydrogen bonding and conformational stability?
Answer:
- SHELX refinement : Identify intramolecular N–H⋯N bonds (e.g., 6-membered ring closure in pyrimidine derivatives, ).
- Dihedral angle analysis : Measure planarity between pyrimidine and substituents (e.g., 12.8° twist for phenyl groups, ).
- Weak interactions : Map C–H⋯O and C–H⋯π bonds to explain packing stability ( ).
What initial biological screening assays are recommended for this compound?
Answer:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination, ).
- Kinase inhibition : Screen against MAPK10 or related targets using fluorescence polarization assays ( ).
- Cytotoxicity : MTT assays on mammalian cell lines to establish selectivity indices.
How do structural modifications (e.g., cyclopropyl, bromo) influence solubility and bioavailability?
Answer:
- Cyclopropyl : Increases lipophilicity (logP) but may reduce aqueous solubility.
- Bromo : Enhances electrophilicity but risks metabolic instability.
- Comparative studies : Replace bromo with chloro or methoxy groups (as in ) to balance potency and ADME properties.
How should structure-activity relationship (SAR) studies be designed for pyrimidine modifications?
Answer:
- Variations : Synthesize analogs with substituents (methyl, trifluoromethyl, methoxy) at the pyrimidine 6-position ( ).
- Bioassays : Test against target enzymes (e.g., kinases) and pathogens to correlate substituent effects with activity.
- Computational modeling : Perform docking studies (e.g., AutoDock) to predict binding modes and guide synthesis.
What quality control measures ensure compound integrity for biological testing?
Answer:
- HPLC : Monitor purity (≥95%) using C18 columns and UV detection (λ = 254 nm).
- Impurity profiling : Identify by-products (e.g., de-brominated analogs) via LC-MS ( ).
- Stability testing : Assess under accelerated conditions (40°C/75% RH) to establish storage guidelines.
How can hydrogen-bonding networks in co-crystals or solvates be analyzed?
Answer:
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H⋯O bonds involving methoxy groups, ).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H, N⋯H contacts) using CrystalExplorer.
- Thermogravimetry (TGA) : Confirm solvent retention or dehydration events affecting crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
